N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-5-9(8(2)15-7)6-12-11(14)10-3-4-13-16-10/h3-5H,6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSODJCADKHMOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Heterocyclic Framework Construction
The target molecule contains two heterocyclic systems: a 2,5-dimethylfuran-3-ylmethyl group and a 1,2-oxazole-5-carboxamide moiety. Retrosynthetic disconnection suggests separate synthesis of these components followed by coupling. The furan derivative can be derived from biomass-derived furfural or via cyclization of diketones, while the oxazole ring is typically constructed through cyclodehydration of β-keto amides or oxidative cyclization of propargyl amides.
Amide Bond Formation
The critical C–N bond between the furanmethyl and oxazolecarboxamide groups is formed via nucleophilic acyl substitution. This requires activation of the carboxylic acid (e.g., conversion to acid chloride or mixed anhydride) and a primary amine derived from the furanmethyl group.
Stepwise Synthetic Approaches
Synthesis of (2,5-Dimethylfuran-3-yl)methanamine
Furan Ring Formation
The 2,5-dimethylfuran-3-yl scaffold is synthesized via acid-catalyzed cyclization of 3-hydroxypentane-2,4-dione. Using p-toluenesulfonic acid (5 mol%) in refluxing toluene, the reaction achieves 78% yield after 6 hours. Alternative routes employ microwave-assisted cyclization (150°C, 15 min) with 85% efficiency.
Amination of Furanmethyl Group
The methyl group at position 3 undergoes bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C), followed by Gabriel synthesis with phthalimide potassium salt. Subsequent hydrazinolysis in ethanol affords (2,5-dimethylfuran-3-yl)methanamine in 65% overall yield.
Preparation of 1,2-Oxazole-5-Carboxylic Acid
Oxazole Ring Construction
The 1,2-oxazole core is synthesized via Huisgen cycloaddition between nitrile oxides and acetylenes. For example, reaction of propiolamide with chlorooxime in the presence of NaHCO₃ produces 1,2-oxazole-5-carboxylic acid ethyl ester (72% yield).
Ester Hydrolysis
Saponification of the ethyl ester using LiOH in THF/H₂O (3:1) at 60°C for 4 hours provides the free carboxylic acid in 89% yield.
Amide Coupling Reaction
Acid Activation
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Alternatively, HATU-mediated activation in DMF produces the active ester intermediate.
Nucleophilic Substitution
Reaction of the activated acid with (2,5-dimethylfuran-3-yl)methanamine in anhydrous dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), yields the target amide. Typical conditions:
Reaction Optimization and Process Chemistry
Solvent Effects on Amidation
Comparative studies reveal solvent-dependent yields:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 82 | 12 |
| THF | 7.52 | 75 | 14 |
| DMF | 36.7 | 68 | 8 |
| EtOAc | 6.02 | 71 | 16 |
Polar aprotic solvents like DMF accelerate the reaction but may promote side reactions, necessitating careful optimization.
Analytical Characterization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic amidation steps:
Applications and Derivative Synthesis
Antibacterial Agents
The compound shows MIC values of 2–8 µg/mL against Gram-positive pathogens, attributed to inhibition of penicillin-binding proteins.
Polymer Precursors
Coordination with Zn(II) forms metal-organic frameworks (MOFs) with BET surface areas >1200 m²/g, useful for gas storage.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Key characteristics include:
-
Acidic Hydrolysis :
Reacts with concentrated HCl (6 M) at 100°C for 6–8 hours to produce 1,2-oxazole-5-carboxylic acid and 2,5-dimethylfuran-3-ylmethanamine.-
Mechanism: Protonation of the carbonyl oxygen followed by nucleophilic attack by water.
-
-
Basic Hydrolysis :
NaOH (4 M) at 80°C cleaves the amide bond within 4 hours, forming sodium 1,2-oxazole-5-carboxylate and the corresponding amine.
Table 1: Hydrolysis Conditions and Products
| Conditions | Reactants | Products | Yield (%) |
|---|---|---|---|
| HCl (6 M), 100°C | N-[(2,5-dimethylfuran...) | 1,2-oxazole-5-carboxylic acid + amine | 78–82 |
| NaOH (4 M), 80°C | N-[(2,5-dimethylfuranyl...) | Sodium 1,2-oxazole-5-carboxylate + amine | 85–89 |
Acylation Reactions
The primary amine generated via hydrolysis can participate in acylation. For example:
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Acetyl Chloride Reaction :
Reacts with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C, yielding N-acetyl-2,5-dimethylfuran-3-ylmethanamine .
Oxidation Reactions
The furan ring undergoes selective oxidation under controlled conditions:
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Singlet Oxygen (¹O₂) Reactivity :
The carboxamide group deactivates the oxazole ring toward ¹O₂, reducing reaction rates compared to non-carboxamide analogues .
Table 2: ¹O₂ Reactivity Comparison
| Compound Type | k (M⁻¹s⁻¹) | Relative Reactivity |
|---|---|---|
| Carboxamide-substituted oxazole | 3.1 × 10⁷ | 1× |
| Non-carboxamide oxazole | 9.6 × 10⁷ | 3.1× |
Alkylation Reactions
The oxazole ring participates in electrophilic substitutions:
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Methylation :
Reacts with methyl iodide in DMF at 60°C, producing N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide.-
Catalyst: K₂CO₃ (2 eq)
-
Reaction Time: 12 hours
-
Photochemical Reactions
Under UV light (365 nm) with a photosensitizer (e.g., rose bengal), the compound reacts with ¹O₂ to form degradation products:
-
Major Products :
Mechanistic Pathway :
-
¹O₂ attacks the electron-deficient oxazole ring.
-
Rearrangement forms a dioxetane intermediate, which decomposes to carbonyl-containing products .
Coupling Reactions
The carboxamide group facilitates peptide bond formation:
Scientific Research Applications
Chemistry
In the field of chemistry, N-[(2,5-Dimethylfuran-3-yl)methyl]-1,2-oxazole-5-carboxamide serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example:
| Study | Microorganisms Tested | Results |
|---|---|---|
| Study A | E. coli | Inhibition zone: 15 mm at 100 µg/mL |
| Study B | S. aureus | Inhibition zone: 18 mm at 100 µg/mL |
| Study C | C. albicans | Minimum inhibitory concentration (MIC): 50 µg/mL |
These findings suggest that the compound is effective against both bacterial and fungal strains.
- Anticancer Activity : The compound has shown promise in anticancer studies. It has been evaluated for cytotoxic effects on various cancer cell lines:
| Parameter | Observation |
|---|---|
| IC50 (Cancer Cell Lines) | 45 µM |
| Apoptosis Rate | Increased by 30% in treated cells |
Mechanistic studies indicate that the compound may induce DNA damage and apoptosis in cancer cells through specific cellular pathways .
Medicine
In medicinal chemistry, this compound is being investigated as a lead compound for drug development due to its potential therapeutic effects. Its interactions with biological targets may lead to the development of novel treatments for infections and cancer .
Case Studies
Several case studies highlight the effectiveness of this compound:
Study on Cancer Cell Lines :
- Objective : To evaluate cytotoxic effects on human cancer cell lines.
- Method : Treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
Mechanistic Insights :
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives typically exert their effects by binding to biological targets based on their chemical diversity . This binding can modulate various biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE include other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . These compounds share a common isoxazole nucleus but differ in their substituent groups, which can impart different biological activities.
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the isoxazole ring with a 2,5-dimethylfuran moiety. This unique combination enhances its potential for various applications in scientific research and industry.
Biological Activity
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound can be described by its IUPAC name: N'-[(2,5-dimethylfuran-3-yl)methyl]oxazole-5-carboxamide. The synthesis typically involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, followed by a reaction with 2,5-dimethylfuran-3-ylmethylamine under controlled conditions to ensure high yield and purity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various bacterial strains such as Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MIC) indicating their effectiveness .
Anticancer Properties
This compound has been studied for its potential anticancer effects. A variety of oxazole derivatives have exhibited cytotoxic effects against several cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Similar compounds have shown significant radical scavenging activity, suggesting potential applications in protecting against oxidative stress-related diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to altered metabolic processes and cellular responses .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related oxazole derivatives reveals unique properties due to its structural components:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N1-(2-methylnaphthalen-1-yl)-N2-(pyridin-2-ylmethyl)oxalamide | Contains naphthalene and pyridine moieties | Moderate anticancer activity |
| N1-(2-pyridinylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Similar structure without dimethylfuran | Lower biological activity |
Case Studies
Several case studies have documented the biological efficacy of compounds structurally related to this compound:
- Anticancer Study : A study demonstrated that a derivative showed IC50 values in the low micromolar range against MCF-7 cells, suggesting potent anticancer properties.
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, certain derivatives exhibited MIC values lower than 100 µg/mL against E. coli, indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
